N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzofuran and chromene moiety
Properties
Molecular Formula |
C26H16ClNO5 |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H16ClNO5/c1-14-6-11-21-18(12-14)19(29)13-22(32-21)26(31)28-23-17-4-2-3-5-20(17)33-25(23)24(30)15-7-9-16(27)10-8-15/h2-13H,1H3,(H,28,31) |
InChI Key |
GGYREUPPJNXQNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves multiple steps. One common method includes the following steps:
Formation of the benzofuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorobenzoyl group: This step typically involves the use of 4-chlorobenzoyl chloride, which reacts with the benzofuran derivative in the presence of a base such as pyridine.
Formation of the chromene moiety: This can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling of the benzofuran and chromene moieties: This step involves the formation of an amide bond between the two moieties, typically using coupling reagents such as EDCI or DCC.
Chemical Reactions Analysis
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide can be compared with similar compounds such as:
N-(2-chlorobenzoyl)indole: This compound also contains a benzoyl group and exhibits similar photochemical properties.
Fenofibric acid: This compound contains a chlorobenzoyl group and is used as a lipid-lowering agent.
4-chlorobenzoyl chloride: This compound is a precursor in the synthesis of various chlorobenzoyl derivatives.
This compound stands out due to its unique combination of benzofuran and chromene moieties, which contribute to its diverse chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
